Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . The subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the C2 and C6 positions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides, amines, and alkynes are used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidine derivatives, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[5,1-C]triazine: Another heterocyclic compound with comparable properties.
1,3,4-Thiadiazole: Known for its antimicrobial and antiviral activities.
Uniqueness
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development .
Biological Activity
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of 3-aminopyrazoles with appropriate electrophiles, such as α-azidochalcones, under mild conditions to yield a variety of substituted pyrazolo[1,5-a]pyrimidines .
Biological Activities
The biological activities associated with this compound include:
1. Anticancer Activity:
- Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the inhibition of specific kinases related to tumor growth and proliferation .
- A study reported that derivatives exhibited IC50 values as low as 2.74 μM against MCF-7 cells, indicating potent anticancer activity .
2. Enzyme Inhibition:
- This compound has been evaluated for its role as an α-glucosidase inhibitor. In vitro studies demonstrated that it possesses considerable inhibitory potency with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM compared to acarbose (IC50 = 750.0 ± 1.5 µM) .
- Such enzyme inhibitors are critical in managing conditions like diabetes by slowing carbohydrate absorption.
3. Antimicrobial Properties:
- Pyrazolo[1,5-a]pyrimidines have also shown antimicrobial activity against various pathogens, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances this activity .
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the antiproliferative effects of several pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. Among these, this compound demonstrated significant cytotoxicity with a growth inhibition percentage (GI%) exceeding 68% in pancreatic cancer cell lines (SUIT-2) at concentrations around 100 µM .
Case Study 2: Enzyme Inhibition
In another study focused on α-glucosidase inhibition, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their inhibitory effects. This compound was among the most potent inhibitors identified, suggesting its potential utility in diabetes management through enzyme modulation .
Summary of Findings
The biological activity of this compound is multifaceted:
Activity Type | Mechanism/Target | IC50/Effectiveness |
---|---|---|
Anticancer | Inhibition of kinases | IC50 as low as 2.74 μM |
α-Glucosidase Inhibition | Competitive inhibition | IC50 range: 15.2 - 201.3 µM |
Antimicrobial | Bacteriostatic effects | Effective against E. coli/S. aureus |
Properties
CAS No. |
1027511-45-0 |
---|---|
Molecular Formula |
C15H12ClN3O2 |
Molecular Weight |
301.73 g/mol |
IUPAC Name |
ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)13-8-18-19-9-11(7-17-14(13)19)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
IXHHCUSFAKWELC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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